molecular formula C8H6ClN3O B2711291 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine CAS No. 1823915-67-8

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B2711291
CAS No.: 1823915-67-8
M. Wt: 195.61
InChI Key: XZSHBGHYXUBMFX-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound with the molecular formula C8H6ClN3O and a molecular weight of 195.61 g/mol . This compound features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-pyridinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with acetic anhydride and a suitable nitrile to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxadiazole ring .

Scientific Research Applications

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chloro group can participate in electrophilic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
  • 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
  • 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

3-(2-chloropyridin-4-yl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-11-8(12-13-5)6-2-3-10-7(9)4-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSHBGHYXUBMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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